molecular formula C10H20Si B11946803 Trimethyl(6-methylcyclohex-1-en-1-yl)silane CAS No. 63031-68-5

Trimethyl(6-methylcyclohex-1-en-1-yl)silane

Cat. No.: B11946803
CAS No.: 63031-68-5
M. Wt: 168.35 g/mol
InChI Key: TYTMQOHKNHZAAE-UHFFFAOYSA-N
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Description

Trimethyl(6-methylcyclohex-1-en-1-yl)silane (C₁₀H₂₀OSi, molecular weight 184.35) is a silyl ether featuring a cyclohexenyl ring substituted with a methyl group at the 6-position and a trimethylsilyloxy group at the 1-position . The TMS group enhances thermal stability and modulates reactivity in organic transformations, such as protection/deprotection strategies or as a directing group in synthesis.

Key spectral data include distinct NMR signals for the TMS group (δ ≈ 0.03 ppm in ¹H NMR) and the cyclohexenyl protons (δ 5.06–6.89 ppm for analogous compounds) . Its synthesis likely involves silylation of a cyclohexenol precursor under conditions similar to those in , where trialkylsilyl chlorides react with alcohols in the presence of a base (e.g., triethylamine).

Properties

CAS No.

63031-68-5

Molecular Formula

C10H20Si

Molecular Weight

168.35 g/mol

IUPAC Name

trimethyl-(6-methylcyclohexen-1-yl)silane

InChI

InChI=1S/C10H20Si/c1-9-7-5-6-8-10(9)11(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

TYTMQOHKNHZAAE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC=C1[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(6-methylcyclohex-1-en-1-yl)silane typically involves the reaction of 6-methylcyclohex-1-en-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether intermediate, which is then converted to the desired product. The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(6-methylcyclohex-1-en-1-yl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound to its corresponding silane derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silane derivatives.

    Substitution: Various functionalized silanes depending on the substituent introduced.

Scientific Research Applications

Trimethyl(6-methylcyclohex-1-en-1-yl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential role in modifying biological molecules and as a tool in biochemical assays.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Trimethyl(6-methylcyclohex-1-en-1-yl)silane involves its ability to interact with various molecular targets through its reactive silyl group. The compound can form stable bonds with oxygen, nitrogen, and other heteroatoms, making it useful in modifying surfaces and creating new materials. The pathways involved include nucleophilic substitution and addition reactions, which allow the compound to exert its effects in different chemical environments.

Comparison with Similar Compounds

Structural Differences :

  • Larger tetrahydronaphthalenyl core with methoxy (electron-donating) and vinyl substituents.
  • Higher molecular weight (306.4 g/mol vs. 184.35 g/mol).

Reactivity :

  • Vinyl groups enable cycloaddition or polymerization reactions, unlike the simpler cyclohexenyl system in the target compound.

Physical Properties :

  • Higher melting point (48.5–49.7°C) due to increased molecular rigidity and hydrogen bonding from methoxy groups .

6-(Triethylsilyl)cyclohex-1-en-1-yl Trifluoromethanesulfonate (C₁₃H₂₁F₃O₃SSi)

Structural Differences :

  • Triethylsilyl (TES) group instead of TMS; triflate (electron-withdrawing) substituent.
  • Molecular weight: 342.43 g/mol.

Reactivity :

  • Triflate acts as a leaving group, enabling nucleophilic displacement (e.g., Suzuki coupling). The bulkier TES group increases steric hindrance, reducing reaction rates compared to TMS.

Spectroscopy :

  • ¹⁹F NMR: δ −73.50 ppm (CF₃ group) .
  • ¹H NMR: TMS protons absent; TES protons at δ 0.64–0.97 ppm .

(Azidoethynyl)trimethylsilane (C₅H₇N₃Si)

Structural Differences :

  • Azide (N₃) and ethynyl (C≡C) groups instead of cyclohexenyl.

Reactivity :

  • Highly unstable; decomposes to generate cyano(silyl)carbenes for cyclopropanation or insertion reactions . Contrasts with the stability of the target compound’s cyclohexenyl-TMS system.

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (C₁₁H₂₁BO₂Si)

Structural Differences :

  • Boron-containing dioxaborolane and ethynyl groups.

Reactivity :

  • Boron enables Suzuki-Miyaura cross-couplings.

Data Tables

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Notable Spectral Data
Trimethyl(6-methylcyclohex-1-en-1-yl)silane C₁₀H₂₀OSi 184.35 Methyl, TMS N/A ¹H NMR (TMS: δ ~0.03)
((6,7-Dimethoxy-1-vinyl-...)silane C₁₇H₂₆O₃Si 306.4 Methoxy, vinyl, TMS 59 ¹H NMR (vinyl: δ 5.06–6.02; methoxy: δ 3.83)
6-(Triethylsilyl)cyclohex-1-en-1-yl triflate C₁₃H₂₁F₃O₃SSi 342.43 Triflate, TES >97 purity ¹⁹F NMR: δ −73.50; ¹H NMR (TES: δ 0.64–0.97)
(Azidoethynyl)trimethylsilane C₅H₇N₃Si 137.22 Azide, ethynyl, TMS N/A IR (N₃: ~2100 cm⁻¹)

Biological Activity

Trimethyl(6-methylcyclohex-1-en-1-yl)silane is an organosilicon compound with potential biological activities. Understanding its biological effects is crucial for its application in various fields, including pharmaceuticals and agriculture. This article reviews the current knowledge regarding its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C1H2H6C6H12Si\text{C}_1\text{H}_2\text{H}_6\text{C}_6\text{H}_{12}\text{Si}

This compound features a silane group attached to a cyclohexene ring, which may contribute to its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits several biological activities that can be summarized as follows:

Biological Activity Description
Antioxidant Scavenging free radicals, potentially reducing oxidative stress.
Antimicrobial Inhibiting the growth of bacteria and fungi.
Cytotoxic Inducing cell death in cancer cell lines.
Anti-inflammatory Reducing inflammation markers in vitro.

Antioxidant Activity

Research indicates that this compound demonstrates significant antioxidant properties. A study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify its ability to scavenge free radicals. The results showed a dose-dependent response, with higher concentrations leading to increased scavenging activity.

Table 1: Antioxidant Activity Results

Concentration (µM) DPPH Scavenging (%)
1025
5055
10085

Antimicrobial Properties

This compound has been tested against various microbial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

Table 2: Antimicrobial Activity

Microorganism MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

The compound exhibited notable activity against Staphylococcus aureus, suggesting potential applications in treating infections.

Cytotoxic Effects

In vitro studies on human cancer cell lines have shown that this compound can induce apoptosis. The mechanism involves the activation of caspase pathways, which are critical for programmed cell death.

Case Study: Cytotoxicity in Cancer Cells

A recent study evaluated the cytotoxic effects of this compound on breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM.

Table 3: Cytotoxicity Results

Concentration (µM) Cell Viability (%)
1090
5065
10030

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. In vitro assays measuring the production of pro-inflammatory cytokines (e.g., TNF-alpha) showed a reduction when cells were treated with the compound.

Q & A

Q. What are the standard synthetic routes for Trimethyl(6-methylcyclohex-1-en-1-yl)silane, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves reacting cyclohexenylacetylene derivatives with trimethylsilyl chloride in the presence of a base (e.g., potassium carbonate) under an inert atmosphere (nitrogen or argon) to prevent oxidation . Key steps include:

  • Reactants: Cyclohexenylacetylene, trimethylsilyl chloride.
  • Conditions: Controlled temperature (20–50°C), inert gas, anhydrous solvents (e.g., THF).
  • Purification: Distillation or recrystallization to achieve >90% purity.
    Yield optimization requires precise stoichiometry and catalyst selection (e.g., palladium complexes for cross-coupling reactions) . Side reactions, such as premature oxidation, are minimized by maintaining an oxygen-free environment .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Answer:

  • TLC Analysis: Use hexanes/ethyl acetate (9:1) as the mobile phase. Staining with p-anisaldehyde in ethanol reveals spots after heating (Rf values: ~0.45–0.86 for related silanes) .
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify substituents on the cyclohexene ring and trimethylsilyl group. For example, 1^1H NMR typically shows a singlet at δ 0.1–0.3 ppm (Si(CH3_3)3_3) and olefinic protons at δ 5.5–6.0 ppm .
  • IR Spectroscopy: Peaks at ~1250 cm1^{-1} (Si–C stretching) and ~1600 cm1^{-1} (C=C) confirm structural motifs .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Risk Mitigation: The compound is a skin/eye irritant (Risk Code: 36/37/38). Use PPE (gloves, goggles) and work in a fume hood .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
  • Storage: Store under nitrogen at 2–8°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How does the electron-withdrawing/donating nature of substituents affect reactivity in cross-coupling reactions?

Answer: The trimethylsilyl group acts as an electron donor, stabilizing transition states in Pd-catalyzed cross-couplings (e.g., Sonogashira or Suzuki reactions). Substituents on the cyclohexene ring (e.g., methyl groups) modulate steric and electronic effects:

  • Electron-withdrawing groups (e.g., NO2_2) increase electrophilicity, enhancing coupling rates.
  • Electron-donating groups (e.g., CH3_3) may slow reactivity but improve regioselectivity.
    Mechanistic studies using DFT calculations or kinetic isotope effects can resolve these interactions .

Q. What contradictions exist in reported reaction outcomes with oxidizing agents, and how can they be resolved?

Answer: Discrepancies arise from solvent polarity and oxidizing agent strength:

  • KMnO4_4 in acidic conditions yields epoxides, while in basic conditions, it cleaves the double bond to form diketones .
  • CrO3_3 may over-oxidize the silyl group, leading to silanol byproducts.
    Resolution involves:
  • Controlled stoichiometry (e.g., limiting KMnO4_4 to 1 equivalent).
  • In situ monitoring via FT-IR or GC-MS to track intermediate formation .

Q. What strategies optimize this compound’s integration into silicon-based hybrid materials for optoelectronics?

Answer:

  • Functionalization: Introduce conjugated ethynyl groups to enhance conductivity. For example, coupling with arylacetylenes creates π-extended frameworks .
  • Polymer Blending: Co-polymerize with polythiophenes to improve charge transport.
  • Characterization: Use AFM and XRD to assess crystallinity and UV-Vis/PL spectroscopy to measure bandgap tuning (e.g., shifts from 300 to 450 nm) .

Q. How can computational modeling predict regioselectivity in substitution reactions?

Answer:

  • DFT Calculations: Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the cyclohexene ring’s electron-deficient C1 position favors nucleophilic attack .
  • MD Simulations: Model solvent effects (e.g., THF vs. DMF) on transition-state stabilization.
  • Validation: Compare predicted vs. experimental 13^{13}C NMR chemical shifts (accuracy ±5 ppm) .

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